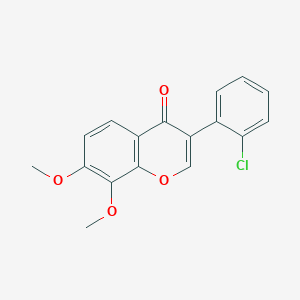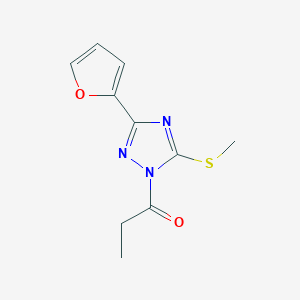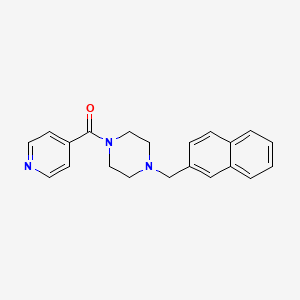
3-(2-chlorophenyl)-7,8-dimethoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-7,8-dimethoxy-4H-chromen-4-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant. FKA has been extensively studied due to its potential therapeutic properties, particularly its anticancer and anti-inflammatory effects.
作用機序
The exact mechanism of action of FKA is not fully understood, but it is believed to act through multiple pathways. FKA induces oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. FKA also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FKA has been shown to have a number of biochemical and physiological effects. In cancer cells, FKA induces oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. FKA also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. In animal models of inflammatory diseases, FKA reduces inflammation and inhibits the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of using FKA in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. However, FKA is relatively insoluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of FKA is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on FKA. One area of interest is the development of FKA analogs with improved solubility and potency. Another area of interest is the investigation of the potential synergistic effects of FKA with other anticancer or anti-inflammatory agents. Finally, further studies are needed to fully understand the mechanism of action of FKA and its potential therapeutic applications.
合成法
FKA can be synthesized from 2-chloroacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation reaction, followed by cyclization to form the chromenone ring. The final product is obtained after purification using column chromatography.
科学的研究の応用
FKA has been extensively studied for its potential therapeutic properties. In vitro studies have shown that FKA has anticancer effects against various types of cancer cells, including breast, prostate, liver, and colon cancer cells. FKA induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth and metastasis in animal models.
In addition to its anticancer effects, FKA also has anti-inflammatory properties. FKA inhibits the production of pro-inflammatory cytokines and chemokines, and reduces inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
3-(2-chlorophenyl)-7,8-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-20-14-8-7-11-15(19)12(9-22-16(11)17(14)21-2)10-5-3-4-6-13(10)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTYQNZQEUCZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)
![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)


![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)
![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)

